molecular formula C21H27BrN2O3 B1212940 N-[(3-bromo-4,5-diethoxyphenyl)methyl]-4-(4-morpholinyl)aniline

N-[(3-bromo-4,5-diethoxyphenyl)methyl]-4-(4-morpholinyl)aniline

Cat. No.: B1212940
M. Wt: 435.4 g/mol
InChI Key: RGEGCNAFEBALIM-UHFFFAOYSA-N
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Description

N-[(3-bromo-4,5-diethoxyphenyl)methyl]-4-(4-morpholinyl)aniline is an aromatic amine.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Studies have focused on synthesizing compounds similar to N-[(3-bromo-4,5-diethoxyphenyl)methyl]-4-(4-morpholinyl)aniline using various techniques. For example, a related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, was synthesized via cyclization, reduction, and acidification, indicating a methodology that could potentially be applied to the synthesis of this compound (Tan Bin, 2011).

  • Structural Characterization : Detailed structural characterization of related compounds has been conducted using IR, 1H NMR, and MS technology. This provides a framework for understanding the structural properties of this compound (Tan Bin, 2011).

Applications in Chemical Reactions and Synthesis

  • Role in Organic Synthesis : Research indicates the potential use of similar compounds in the synthesis of new organic molecules. For example, the reaction of enamines and Schiff bases involving morpholine derivatives highlights the reactivity and utility of such compounds in organic synthesis (Y. Nomura et al., 1982).

  • Synthesis of Pharmaceutical Intermediates : Studies on the synthesis of morphine fragments and other pharmaceutical intermediates using morpholine derivatives suggest that this compound could play a role in the development of new pharmaceuticals (Chen‐Yu Cheng et al., 1997).

  • Development of Antimicrobial Agents : Research on N-alkylanilinoquinazoline derivatives, closely related to the compound of interest, has explored their potential as antimicrobial agents, indicating a possible application in the field of antimicrobial drug development (A. Garofalo et al., 2010).

  • Photostabilization in Polymers : Similar bromophenol compounds have been used in the photostabilization of poly(vinyl chloride), suggesting potential applications in material science and polymer chemistry (A. Balakit et al., 2015).

Antioxidant and Radical Scavenging Activity

  • Antioxidant Potential : Compounds structurally similar to this compound, such as bromophenols, have shown significant antioxidant activity, indicating potential applications in food and pharmaceutical industries as natural antioxidants (Ke-kai Li et al., 2012).

  • Scavenging Free Radicals : Studies on bromophenol derivatives from marine algae, with structural similarities to the compound , have demonstrated potent free radical scavenging activity, which could be beneficial in preventing oxidative stress-related damage (Ke-kai Li et al., 2011).

Properties

Molecular Formula

C21H27BrN2O3

Molecular Weight

435.4 g/mol

IUPAC Name

N-[(3-bromo-4,5-diethoxyphenyl)methyl]-4-morpholin-4-ylaniline

InChI

InChI=1S/C21H27BrN2O3/c1-3-26-20-14-16(13-19(22)21(20)27-4-2)15-23-17-5-7-18(8-6-17)24-9-11-25-12-10-24/h5-8,13-14,23H,3-4,9-12,15H2,1-2H3

InChI Key

RGEGCNAFEBALIM-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)N3CCOCC3)Br)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)N3CCOCC3)Br)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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